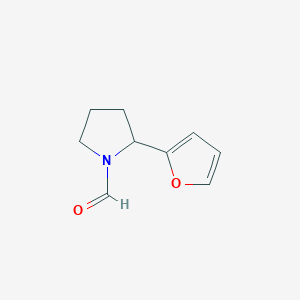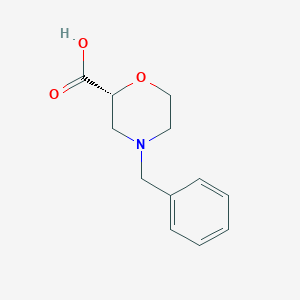
(R)-4-Benzylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring and a carboxylic acid group at the 2-position. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the morpholine with benzyl chloride under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the morpholine ring. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzylmorpholine-2-carboxylic acid may involve more efficient and scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Enzymatic Resolution: Enzymes can be used to selectively produce the ®-enantiomer from a racemic mixture, enhancing the purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
®-4-Benzylmorpholine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Benzylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzylmorpholine-2-carboxylic acid: The left-handed enantiomer with potentially different biological activities.
4-Benzylmorpholine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
Morpholine-2-carboxylic acid: Lacks the benzyl group, affecting its biological activity and chemical reactivity.
Uniqueness
®-4-Benzylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzyl and carboxylic acid groups. This combination of features allows it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-4-benzylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
UJDWIUOGWSDEFP-LLVKDONJSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


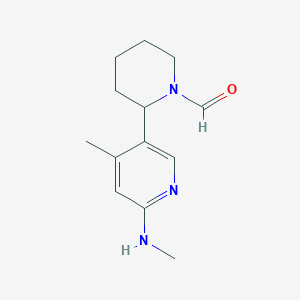
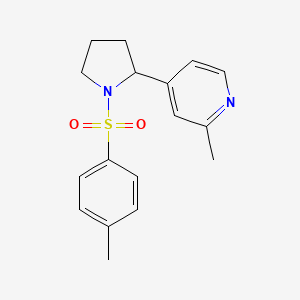
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

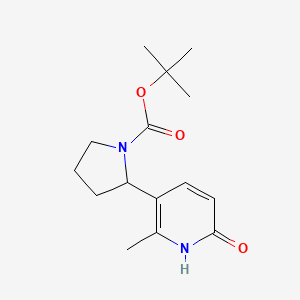
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)


